molecular formula C11H11NO2 B11905153 1-Acetyl-3,4-dihydroquinolin-2(1H)-one

1-Acetyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11905153
M. Wt: 189.21 g/mol
InChI Key: BPTHNRODUPKLAB-UHFFFAOYSA-N
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Description

1-Acetyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an acetyl group at the 1-position and a ketone at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pfitzinger reaction, where an isatin derivative reacts with an acetylated amine in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives with higher oxidation states.

    Reduction: Reduction of the ketone group to form alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions at the quinoline core.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-Acetyl-3,4-dihydroquinolin-2(1H)-one has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar core structure.

    1-Acetylquinolin-2(1H)-one: Lacks the dihydro modification.

    3,4-Dihydroquinolin-2(1H)-one: Lacks the acetyl group.

Uniqueness

1-Acetyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-acetyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C11H11NO2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-5H,6-7H2,1H3

InChI Key

BPTHNRODUPKLAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)CCC2=CC=CC=C21

Origin of Product

United States

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